molecular formula C9H13NO2 B13302004 1-Cyanocycloheptane-1-carboxylic acid CAS No. 1038983-58-2

1-Cyanocycloheptane-1-carboxylic acid

Cat. No.: B13302004
CAS No.: 1038983-58-2
M. Wt: 167.20 g/mol
InChI Key: IRFRTFODGBBZBU-UHFFFAOYSA-N
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Description

1-Cyanocycloheptane-1-carboxylic acid is an organic compound characterized by a seven-membered cycloheptane ring with a cyano group (-CN) and a carboxylic acid group (-COOH) attached to the same carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyanocycloheptane-1-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of cycloheptanone with cyanide ions in the presence of a base can yield the desired compound. Another method involves the use of nitriles and carboxylic acids in a cyclization reaction facilitated by catalysts.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions: 1-Cyanocycloheptane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The cyano group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products:

    Oxidation: Produces ketones or aldehydes.

    Reduction: Produces primary or secondary amines.

    Substitution: Produces various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Cyanocycloheptane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-cyanocycloheptane-1-carboxylic acid exerts its effects depends on the specific reactions it undergoes. For example, in reduction reactions, the cyano group is converted to an amine group, which can then interact with various molecular targets. The pathways involved in these reactions typically include nucleophilic attack, electron transfer, and bond formation or cleavage.

Comparison with Similar Compounds

1-Cyanocycloheptane-1-carboxylic acid can be compared with other similar compounds such as:

    1-Cyanocyclopentane-1-carboxylic acid: A five-membered ring analog.

    1-Cyanocyclohexane-1-carboxylic acid: A six-membered ring analog.

    1-Cyanocyclooctane-1-carboxylic acid: An eight-membered ring analog.

Uniqueness: The seven-membered ring structure of this compound imparts unique chemical properties and reactivity compared to its smaller or larger ring analogs. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

CAS No.

1038983-58-2

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

1-cyanocycloheptane-1-carboxylic acid

InChI

InChI=1S/C9H13NO2/c10-7-9(8(11)12)5-3-1-2-4-6-9/h1-6H2,(H,11,12)

InChI Key

IRFRTFODGBBZBU-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)(C#N)C(=O)O

Origin of Product

United States

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